molecular formula C17H15ClIN3O3 B11116343 4-Chloro-N-(2-{2-[(E)-1-(3-iodo-4-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)benzamide

4-Chloro-N-(2-{2-[(E)-1-(3-iodo-4-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)benzamide

Cat. No.: B11116343
M. Wt: 471.7 g/mol
InChI Key: PZPVTCOIZCTHJA-ZVBGSRNCSA-N
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Description

4-Chloro-N-(2-{2-[(E)-1-(3-iodo-4-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)benzamide is a complex organic compound that features a benzamide core with various substituents, including chloro, iodo, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-{2-[(E)-1-(3-iodo-4-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)benzamide typically involves multiple steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 3-iodo-4-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone.

    Coupling with 4-chlorobenzoyl chloride: The hydrazone intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-Chloro-N-(2-{2-[(E)-1-(3-iodo-4-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-{2-[(E)-1-(3-iodo-4-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2-{2-[(E)-1-(3-bromo-4-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)benzamide
  • 4-Chloro-N-(2-{2-[(E)-1-(3-fluoro-4-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)benzamide

Uniqueness

4-Chloro-N-(2-{2-[(E)-1-(3-iodo-4-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)benzamide is unique due to the presence of the iodo group, which can significantly influence its reactivity and biological activity compared to its bromo or fluoro analogs. The iodo group can enhance the compound’s ability to interact with biological targets and may also affect its pharmacokinetic properties.

Properties

Molecular Formula

C17H15ClIN3O3

Molecular Weight

471.7 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-[(3-iodo-4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H15ClIN3O3/c1-25-15-7-2-11(8-14(15)19)9-21-22-16(23)10-20-17(24)12-3-5-13(18)6-4-12/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-9+

InChI Key

PZPVTCOIZCTHJA-ZVBGSRNCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)I

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)I

Origin of Product

United States

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